molecular formula C17H15N3O2S B2603433 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1798485-72-9

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2603433
CAS No.: 1798485-72-9
M. Wt: 325.39
InChI Key: UQSFOINGOTULHT-UHFFFAOYSA-N
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Description

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methylbenzenamine with carbon disulfide and an oxidizing agent to form 4-methylbenzo[d]thiazole.

    Azetidine Ring Formation: The azetidine ring can be synthesized by cyclization of an appropriate amino alcohol or amino halide precursor.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming multiple derivatives, making it a versatile compound in research and industry.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-4-7-14-15(11)19-17(23-14)22-12-9-20(10-12)16(21)13-6-2-3-8-18-13/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFOINGOTULHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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